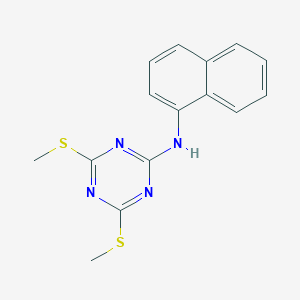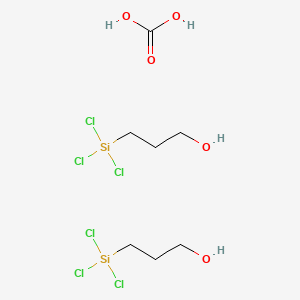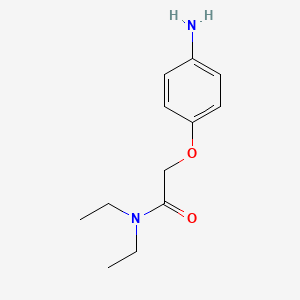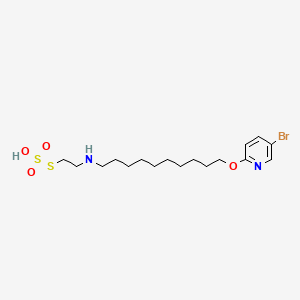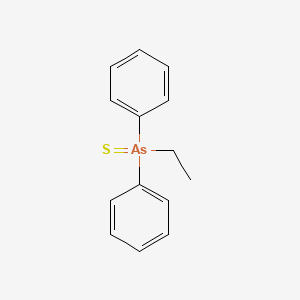
Arsine sulfide, ethyldiphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine sulfide, ethyldiphenyl- is an organoarsenic compound that contains arsenic, sulfur, and ethyldiphenyl groups. This compound is part of a broader class of organoarsenic compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsine sulfide, ethyldiphenyl- typically involves the reaction of ethyldiphenylarsine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)_2}\text{AsC}_2\text{H}_5 + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{)_2}\text{AsS} \text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine sulfide, ethyldiphenyl-, involves several steps. These steps include the purification of raw materials, synthesis of intermediate compounds, and final product formation. Techniques such as sublimation and reduction are commonly used to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Arsine sulfide, ethyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound back to its elemental form.
Substitution: The ethyldiphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide, hydrochloric acid, and various oxidizing agents. The conditions for these reactions vary, with some requiring elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions include arsenic oxides, substituted arsine compounds, and elemental arsenic .
Aplicaciones Científicas De Investigación
Arsine sulfide, ethyldiphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds
Mecanismo De Acción
The mechanism of action of arsine sulfide, ethyldiphenyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt ion homeostasis, leading to cellular damage and hemolysis. It interacts with hemoglobin and other proteins, causing oxidative stress and membrane disruption .
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH₃): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Arsenic Trioxide (As₂O₃): Used in medicine and industry, known for its toxicity and therapeutic applications.
Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine sulfide, ethyldiphenyl- is unique due to its specific combination of ethyldiphenyl groups and sulfur, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications in chemistry and industry.
Propiedades
Número CAS |
51554-75-7 |
|---|---|
Fórmula molecular |
C14H15AsS |
Peso molecular |
290.26 g/mol |
Nombre IUPAC |
ethyl-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C14H15AsS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clave InChI |
IQSGBPCDYCQIKR-UHFFFAOYSA-N |
SMILES canónico |
CC[As](=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



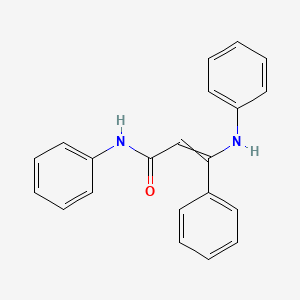
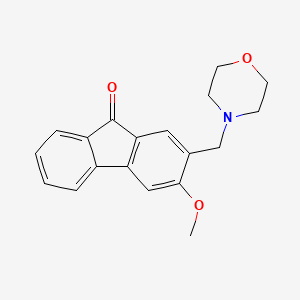
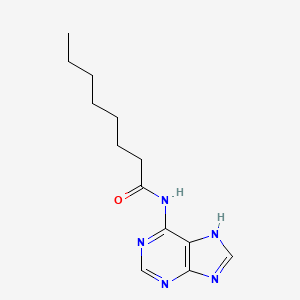
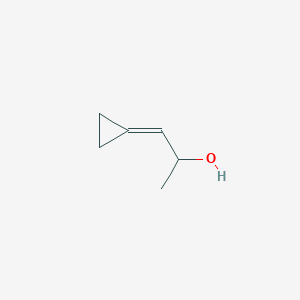
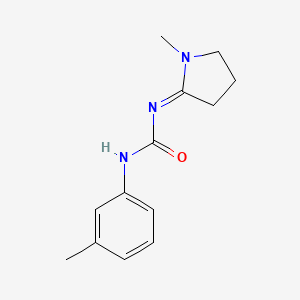

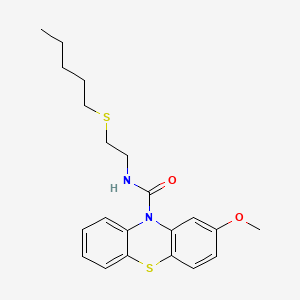
silyl sulfate](/img/structure/B14652319.png)
